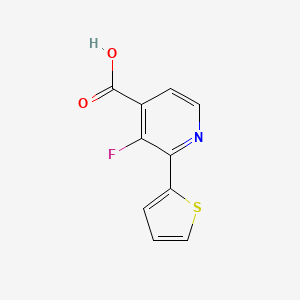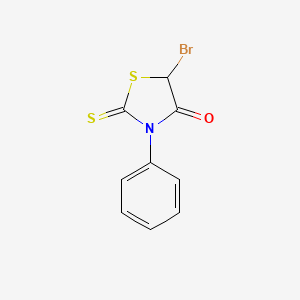![molecular formula C12H9F17N2O3S B12066933 Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]- CAS No. 87988-60-1](/img/structure/B12066933.png)
Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a synthetic organic compound with the following chemical structure:
- It contains a perfluorinated alkyl chain (heptadecafluorooctyl) attached to a sulfonamide group, which in turn is connected to a methylamino group.
- The compound’s unique structure imparts interesting properties, making it relevant in various applications.
3-[[(Heptadecafluorooctyl)sulfonyl]methylamino]propanamide: C11H4F17NO3S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of heptadecafluorooctyl iodide with methylamine, followed by sulfonation using a suitable reagent.
Reaction Conditions: These reactions typically occur under anhydrous and inert conditions, often using polar aprotic solvents.
Industrial Production: While industrial-scale production methods may vary, manufacturers optimize the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as sulfoxides or amines.
Scientific Research Applications
Chemistry: The compound’s unique fluorinated structure makes it useful in designing novel materials, such as surfactants or coatings.
Biology: Researchers explore its interactions with biological systems, including membrane permeability and cellular uptake.
Medicine: Investigations focus on potential drug delivery applications due to its amphiphilic nature.
Industry: It finds use in oil-water separation, where its hydrophobic properties aid in separating oil contaminants from water
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance drug solubility and cellular uptake.
- Molecular targets and pathways vary based on the context (e.g., cell membranes, lipid bilayers).
Comparison with Similar Compounds
Uniqueness: The combination of perfluorinated alkyl, sulfonamide, and amino groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include other perfluorinated derivatives and sulfonamides.
Properties
CAS No. |
87988-60-1 |
|---|---|
Molecular Formula |
C12H9F17N2O3S |
Molecular Weight |
584.25 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethylamino)propanamide |
InChI |
InChI=1S/C12H9F17N2O3S/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)35(33,34)3-31-2-1-4(30)32/h31H,1-3H2,(H2,30,32) |
InChI Key |
OFKRFYFCFVYDFO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


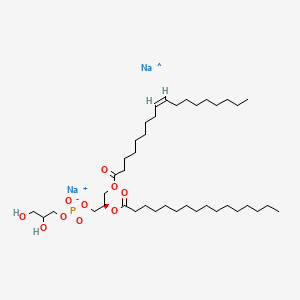
![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)

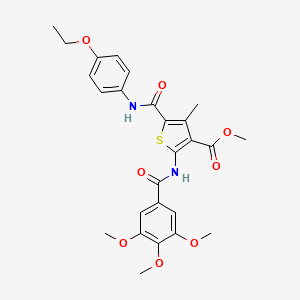
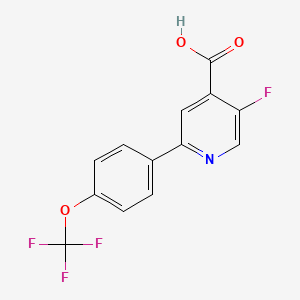


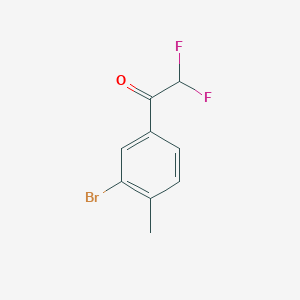

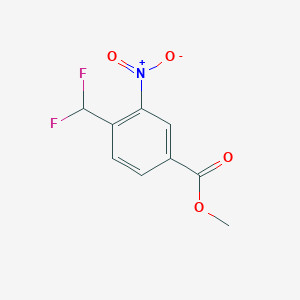
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
